N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide
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Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an isoquinoline moiety with a sulfonyl group and a nicotinamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. This is followed by the introduction of the sulfonyl group and finally, the coupling with nicotinamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and sulfonyl-containing molecules. Examples include:
- N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]acetamide
- N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]benzamide
Uniqueness
What sets N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide apart is its combination of the isoquinoline and nicotinamide moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(17-6-3-12-22-14-17)23-19-7-9-20(10-8-19)28(26,27)24-13-11-16-4-1-2-5-18(16)15-24/h1-10,12,14H,11,13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDDLXNNIVTMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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